N-(4-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
- It features a benzodioxepine ring system fused with an acetamide group, where the 4-methoxyphenyl substituent is attached.
- Methacetin is a white solid with a melting point of 53–55 °C .
- Its IUPAC name is N-(4-methoxyphenyl)acetamide .
N-(4-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: .
Preparation Methods
- Synthetic Routes:
- Methacetin can be synthesized through direct condensation of 4-methoxyaniline (p-anisidine) with acetic anhydride .
- The reaction proceeds as follows:
4-methoxyaniline+Acetic anhydride→Methacetin+Acetic acid
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Methacetin serves as a model compound for studying reactivity and functional group transformations.
Biology: Its derivatives may exhibit biological activity, warranting investigation in drug discovery.
Medicine: Although not a drug itself, it contributes to understanding drug metabolism and toxicity.
Industry: Methacetin’s applications in industry are limited due to its specialized nature.
Mechanism of Action
- The specific mechanism of action for Methacetin is not well-documented.
- It may interact with cellular targets or metabolic pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H17NO4/c1-20-14-6-4-13(5-7-14)18-17(19)12-3-8-15-16(11-12)22-10-2-9-21-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
AYJSRHHGPZBXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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